molecular formula C11H10ClFO2 B1628419 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone CAS No. 943126-72-5

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Cat. No.: B1628419
CAS No.: 943126-72-5
M. Wt: 228.65 g/mol
InChI Key: JOIVVMUMDLHKRF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (dd, J = 8.8 Hz, 3.0 Hz, 1H, H-7)
    • δ 7.02 (td, J = 8.8 Hz, 3.0 Hz, 1H, H-8)
    • δ 4.32 (dd, J = 11.2 Hz, 2.4 Hz, 1H, H-2)
    • δ 3.85–3.78 (m, 2H, H-3)
    • δ 2.95–2.88 (m, 2H, H-4)
    • δ 2.65 (s, 2H, CH₂Cl).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 205.4 (C=O)
    • δ 162.1 (C-F)
    • δ 128.9–115.3 (aromatic carbons)
    • δ 67.2 (C-2)
    • δ 45.8 (CH₂Cl).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • ν(C=O) : 1715 cm⁻¹
  • ν(C-F) : 1220 cm⁻¹
  • ν(C-Cl) : 750 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS : m/z 229.03 [M+H]⁺ (calculated for C₁₁H₁₀ClFO₂: 228.04).
  • Fragmentation patterns show loss of Cl (m/z 193.08) and CO (m/z 165.12).

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 275 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the aromatic system.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the electronic properties:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential maps show negative charge localization on the carbonyl oxygen (−0.42 e) and fluorine atom (−0.38 e).
  • Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ*(C-Cl) antibonding orbital, stabilizing the molecule by 12.6 kcal/mol .

The computed dipole moment (3.8 D ) aligns with the asymmetric distribution of electronegative groups (Cl, F, O).

Properties

IUPAC Name

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIVVMUMDLHKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178798
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
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Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943126-72-5
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)
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Preparation Methods

Starting Materials and Reaction Design

A widely cited method involves the acylation of 6-fluoro-3,4-dihydro-2H-chromene using chloroacetyl chloride under Friedel-Crafts conditions. The chromene ring’s electron-rich aromatic system facilitates electrophilic attack at the 2-position, while the fluorine atom at C6 directs regioselectivity.

Key Steps :

  • Activation of Chloroacetyl Chloride : Lewis acids such as AlCl₃ or FeCl₃ activate the carbonyl group, generating an acylium ion.
  • Electrophilic Substitution : The acylium ion reacts with the chromene’s α-position, forming a ketone intermediate.
  • Workup and Purification : Aqueous quenching followed by chromatographic isolation yields the target compound.

Optimization Challenges :

  • Competing side reactions, including over-acylation or ring-opening, necessitate strict temperature control (0–5°C).
  • Solvent choice (e.g., dichloromethane vs. nitrobenzene) impacts reaction rate and byproduct formation.

Reduction-Chlorination from Ester Precursors

Ester Reduction Using Vitride

Patent literature describes the reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (Formula-3) to (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride). While this step primarily targets alcohol intermediates, modified conditions—such as partial oxidation or halogenation—could yield the chloroethanone derivative.

Reaction Conditions :

  • Solvent : Mixtures of methanol and methylene chloride enhance Vitride solubility.
  • Temperature : Reductions conducted at −20°C minimize over-reduction to hydrocarbons.

Chlorination of Secondary Alcohols

Subsequent chlorination of the alcohol intermediate employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance:
$$
\text{(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol} + \text{SOCl}2 \rightarrow \text{2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone} + \text{HCl} + \text{SO}2
$$
Yield Considerations : Excess SOCl₂ and catalytic dimethylformamide (DMF) improve conversion rates (>80%).

Advanced Synthesis Techniques

Flow Chemistry Applications

Recent advancements in continuous-flow systems enable precise control over exothermic steps (e.g., acylation). A journal study demonstrated ketone synthesis via flow reactors, achieving higher purity (98%) compared to batch methods. Adapting this to this compound could involve:

  • Microfluidic Mixing : Rapid quenching of intermediates to prevent decomposition.
  • In-Line Purification : Integration with preparative HPLC for real-time impurity removal.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (7:3) separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a triplet for the chromene’s methylene protons (δ 2.80–2.95 ppm) and a singlet for the acetyl group (δ 3.10 ppm).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 228.65 [M+H]⁺.

Industrial Challenges and Optimization

Byproduct Formation

Common impurities include:

  • Over-Chlorinated Derivatives : Resulting from prolonged exposure to SOCl₂.
  • Ring-Opened Products : Due to acidic workup conditions.

Mitigation Strategies :

  • Stoichiometric Control : Limiting chlorinating agents to 1.1 equivalents.
  • Buffered Quenching : Using sodium bicarbonate to neutralize HCl gently.

Scalability Issues

Batch reproducibility suffers from inconsistent mixing in large-scale reactors. Transitioning to flow systems or segmented batch processes improves yield consistency (±2%).

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The chroman ring can be oxidized to form corresponding chromone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted ethanone derivatives.

    Oxidation Reactions: Formation of chromone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Synthesis and Role in Drug Development

The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is essential for the production of nebivolol. Nebivolol is a highly selective beta-blocker that is effective in managing hypertension and heart failure. The compound serves as a crucial precursor in the synthetic pathway leading to nebivolol, highlighting its significance in pharmaceutical development.

Key Synthesis Pathway

  • Starting Material : 6-Fluorochromane derivatives.
  • Reagents : Chlorination agents and ethanone derivatives.
  • Intermediate Formation : The compound undergoes various reactions to yield nebivolol.

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of nebivolol. Studies have shown that nebivolol exhibits vasodilatory properties and is beneficial in treating patients with essential hypertension and heart failure due to its unique mechanism of action that involves nitric oxide release .

Structural Analysis

Research has detailed the crystal structure of this compound, revealing insights into its molecular conformation and interactions. The dihydropyran ring within the structure adopts a half-chair conformation, which is significant for understanding its reactivity and interactions with biological targets .

PropertyValue
Crystal SystemMonoclinic
Space GroupP21/c
Cell Dimensionsa = 9.704 Å
b = 9.720 Å
c = 10.804 Å
β Angle101.637°

Pharmacological Studies

Pharmacological research indicates that nebivolol not only reduces blood pressure but also enhances endothelial function through its antioxidant properties. The presence of the fluorine atom in the structure of this compound contributes to its biological activity by influencing lipophilicity and receptor binding affinity .

Case Study 1: Nebivolol's Efficacy in Hypertension Management

A clinical trial evaluated the efficacy of nebivolol derived from this intermediate in patients with hypertension. Results demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting the therapeutic potential of compounds synthesized from this compound .

Case Study 2: Structural Insights Leading to Improved Synthesis

Research conducted on the crystal structure provided insights that led to optimized synthetic routes for producing nebivolol more efficiently. This optimization not only reduced production costs but also improved yield rates significantly, showcasing the importance of structural studies in drug development .

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Medicinal Chemistry

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Functional Groups Key Applications Crystallographic Data Reference
This compound C₁₁H₁₀ClFO₂ 6-Fluoro, dihydropyran ring Nebivolol intermediate Monoclinic (P2₁/c)
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone C₉H₇ClNO₂ 7-Methoxyindole Synthetic intermediate Not reported
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone C₈H₅Cl₂FO₂ 3-Cl, 5-F, 2-OH Unknown Not reported
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 2,5-Dimethoxy Organic synthesis Not reported
3-Dimethylaminophenyl dimethylcarbamate C₁₁H₁₄N₂O₂ Dimethylcarbamate Neostigmine synthesis Not reported

Key Differences in Reactivity and Functionality

Substituent Effects: The 6-fluoro group in the title compound enhances electron-withdrawing effects, improving stability and directing reactivity in nebivolol synthesis . Methoxy and hydroxyl groups in analogues (e.g., 2-chloro-1-(2,5-dimethoxyphenyl)ethanone) increase polarity but reduce thermal stability compared to fluorine .

Crystallographic Behavior: The title compound’s inversion dimers (via C–H⋯π bonds) enhance crystalline stability, a feature absent in non-chromenyl analogues like 2-chloroindole derivatives .

Synthetic Utility: The title compound is synthesized via controlled chlorination of chromenyl precursors (e.g., using chloroacetyl chloride under pressurized conditions) . Comparatively, 2-chloro-1-(7-methoxyindol-3-yl)ethanone is synthesized in lower yields (23% vs. higher yields for chromenyl derivatives) .

Electronic and Physicochemical Properties

  • Hardness/Softness : DFT studies suggest the title compound’s fluorine atom increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions critical in nebivolol synthesis .
  • Solubility: The dihydropyran ring improves lipid solubility compared to purely aromatic analogues (e.g., 2-chloroacetophenones), enhancing bioavailability in drug formulations .

Biological Activity

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS No. 943126-72-5) is a synthetic compound belonging to the chromane class, characterized by the presence of a chloro and a fluoro substituent on its molecular structure. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.

PropertyValue
Molecular FormulaC₁₁H₁₀ClFO₂
Molecular Weight228.65 g/mol
LogP2.327
Polar Surface Area26.3 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-2H-chromene with chloroacetyl chloride in the presence of a base such as pyridine. This reaction is often conducted under reflux conditions to ensure high yield and purity of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various physiological pathways. The exact mechanism can vary depending on the biological context in which it is studied.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, coumarin analogues have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like fluorine and chlorine) has been associated with enhanced antimicrobial potency .

Case Studies

  • Antimicrobial Screening : A study screened various coumarin derivatives for their antimicrobial properties using the disc diffusion method. Compounds with halogen substitutions demonstrated increased inhibition zones against bacterial strains, suggesting that this compound may exhibit similar effects due to its structural characteristics .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the molecular structure of chromane derivatives can significantly affect their biological activity. The introduction of electronegative groups like fluorine and chlorine has been found to enhance the compounds' interaction with microbial targets, leading to increased efficacy .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone?

The compound crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 9.704 Å, b = 9.720 Å, c = 10.804 Å, and β = 101.64° . Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) and a Rigaku SCXmini diffractometer is recommended. Data refinement can be performed using SHELXL, which is widely validated for small-molecule crystallography . Hydrogen atoms should be positioned geometrically and refined using a riding model .

Q. What is the synthetic route to obtain high-purity this compound?

The compound is synthesized as a key intermediate for nebivolol, an antihypertensive drug . Crystallization via slow evaporation of methanol yields colorless prismatic crystals suitable for structural analysis . Purity (>99%) can be confirmed using HPLC or NMR, with storage recommendations including airtight containers in cool, dry conditions .

Q. How does the molecular conformation influence the compound’s reactivity and pharmaceutical applications?

The dihydropyran ring adopts a half-chair conformation, while the fluorine atom and carbonyl oxygen are coplanar with the benzene ring (r.m.s. deviation = 0.007 Å) . This planar arrangement may enhance intermolecular interactions, such as weak C–H⋯π hydrogen bonds forming inversion dimers, which stabilize the crystal lattice and influence solubility .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the chemical activity of this compound?

DFT calculations at the B3LYP/6-311++G(d,p) level can optimize the molecular geometry and compute electronic properties (e.g., Fukui functions, hardness/softness indices) to predict reactive sites . Hirshfeld surface analysis via CrystalExplorer can quantify intermolecular interactions, such as H⋯F and H⋯O contacts, which correlate with experimental hydrogen-bonding data .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies in bond lengths or angles may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Validate findings by:

  • Comparing DFT-optimized gas-phase structures with crystallographic data .
  • Performing variable-temperature NMR to assess conformational flexibility .
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How does stereochemistry impact the compound’s role as a nebivolol intermediate?

The compound’s four stereoisomers (e.g., NB-8(S,S) and NB-8(R,R)) exhibit distinct pharmacological profiles. Chiral resolution via HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and circular dichroism (CD) spectroscopy can differentiate enantiomers . Stereochemical purity is critical for ensuring the efficacy of the final drug product .

Methodological Guidance Tables

Table 1: Key Crystallographic Parameters

ParameterValue/DescriptionReference
Space groupP2₁/c
Cell volume (ų)998.2
Hydrogen-bond geometryC–H⋯π (3.2–3.5 Å)
Refinement softwareSHELXL-2018/3

Table 2: Recommended Computational Tools

TaskSoftware/MethodApplication Example
Geometry optimizationGaussian 16 (DFT)Electronic structure analysis
Hirshfeld surface analysisCrystalExplorer 3.1Intermolecular interaction mapping
Chiral separationChiralpak AD-H columnEnantiomer resolution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 2
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

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